methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate
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Overview
Description
Methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate is a complex organic compound with a unique structure that includes a hydrazone linkage and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate typically involves the reaction of 4-formylbenzoic acid methyl ester with oxo(3-toluidino)acetyl hydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as recrystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazono)benzoate
- 2-Methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate is unique due to its specific hydrazone linkage and the presence of both aromatic and ester functional groups. This combination of features gives it distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C18H17N3O4 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H17N3O4/c1-12-4-3-5-15(10-12)20-16(22)17(23)21-19-11-13-6-8-14(9-7-13)18(24)25-2/h3-11H,1-2H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
BZWSKVJSPPAVMA-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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